molecular formula C8H6FNOS B1408570 2-Fluoro-6-methoxybenzo[d]thiazole CAS No. 1261767-33-2

2-Fluoro-6-methoxybenzo[d]thiazole

Cat. No.: B1408570
CAS No.: 1261767-33-2
M. Wt: 183.2 g/mol
InChI Key: JPYANPPDYUKYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methoxy group in the benzothiazole ring enhances its chemical properties, making it a valuable compound for various applications.

Scientific Research Applications

2-Fluoro-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets provide information about the potential hazards of 2-Fluoro-6-methoxybenzothiazole . For instance, one safety data sheet indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research on 2-Fluoro-6-methoxybenzothiazole could focus on its potential applications in various fields. For example, one study suggested that 2-Fluoro-6-methoxybenzothiazole and its derivatives could be used as antimicrobial agents . Another study suggested that these compounds could be used in the development of novel antibacterial molecules .

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-methoxybenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 2-Fluoro-6-methoxybenzothiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 2-Fluoro-6-methoxybenzothiazole can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-Fluoro-6-methoxybenzothiazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been found to inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . Moreover, 2-Fluoro-6-methoxybenzothiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Fluoro-6-methoxybenzothiazole in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-Fluoro-6-methoxybenzothiazole has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of 2-Fluoro-6-methoxybenzothiazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

2-Fluoro-6-methoxybenzothiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, 2-Fluoro-6-methoxybenzothiazole can influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of 2-Fluoro-6-methoxybenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within the cell. The compound’s localization and accumulation in specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of 2-Fluoro-6-methoxybenzothiazole is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxybenzo[d]thiazole typically involves the reaction of 2-amino-6-methoxybenzothiazole with fluorinating agents. One common method is the nucleophilic substitution reaction where 2-amino-6-methoxybenzothiazole is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methoxybenzo[d]thiazole is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the methoxy group influences its solubility and overall chemical behavior .

Properties

IUPAC Name

2-fluoro-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYANPPDYUKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 2
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 5
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 6
2-Fluoro-6-methoxybenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.